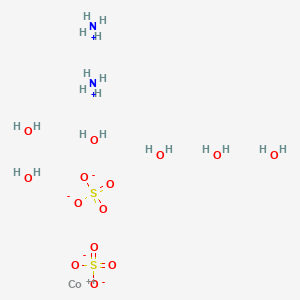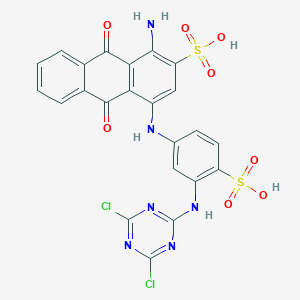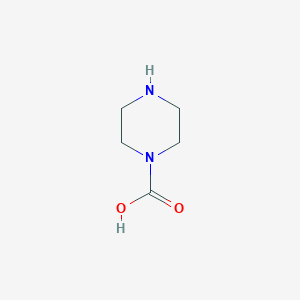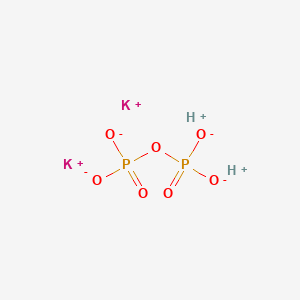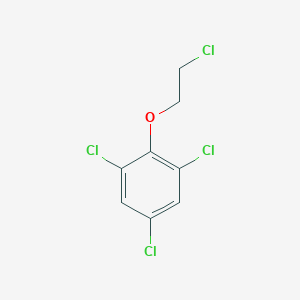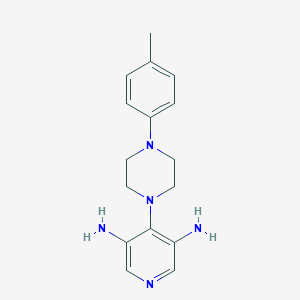
Piperazine, 1-(3,5-diamino-4-pyridyl)-4-(p-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3,5-diamino-4-pyridyl)-4-(p-tolyl)-, commonly known as PDP, is a compound of interest in the field of medicinal chemistry. It is a piperazine derivative that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of PDP is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, PDP has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation cells, PDP has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological cells, PDP has been shown to inhibit the JNK pathway, which is involved in cell death.
Biochemische Und Physiologische Effekte
PDP has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, PDP has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In inflammation cells, PDP has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce oxidative stress. In neurological cells, PDP has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
PDP has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, PDP also has some limitations, including its low bioavailability and potential toxicity at high concentrations. Therefore, careful consideration should be taken when designing experiments using PDP.
Zukünftige Richtungen
There are several future directions for the study of PDP. First, more research is needed to fully understand the mechanism of action of PDP. Second, the potential therapeutic applications of PDP in other diseases, such as cardiovascular disease and metabolic disorders, should be explored. Third, the development of PDP analogs with improved bioavailability and efficacy should be pursued. Finally, the use of PDP in combination with other drugs or therapies should be investigated to enhance its therapeutic potential.
Conclusion
In conclusion, PDP is a compound of interest in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on PDP has the potential to lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of PDP involves the reaction of 3,5-diaminopyridine with p-tolylmagnesium bromide. The reaction yields PDP as a white crystalline solid with a melting point of 179-180°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
PDP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, PDP has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, PDP has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, PDP has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
CAS-Nummer |
14549-73-6 |
|---|---|
Produktname |
Piperazine, 1-(3,5-diamino-4-pyridyl)-4-(p-tolyl)- |
Molekularformel |
C16H21N5 |
Molekulargewicht |
283.37 g/mol |
IUPAC-Name |
4-[4-(4-methylphenyl)piperazin-1-yl]pyridine-3,5-diamine |
InChI |
InChI=1S/C16H21N5/c1-12-2-4-13(5-3-12)20-6-8-21(9-7-20)16-14(17)10-19-11-15(16)18/h2-5,10-11H,6-9,17-18H2,1H3 |
InChI-Schlüssel |
SRCHGEWLPQAGEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)N |
Andere CAS-Nummern |
14549-73-6 |
Synonyme |
4-[4-(4-Methylphenyl)-1-piperazinyl]-3,5-pyridinediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



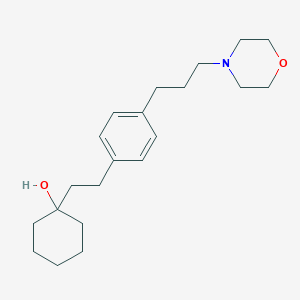
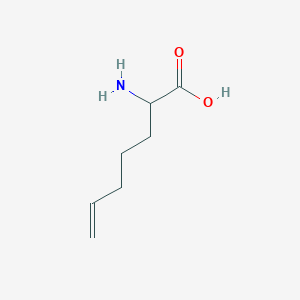
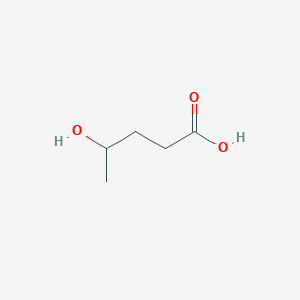
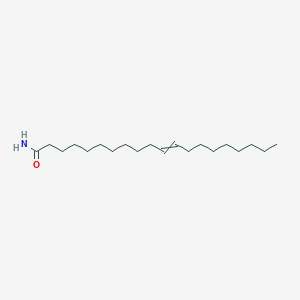
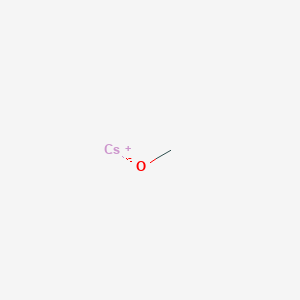
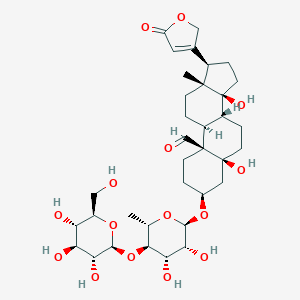
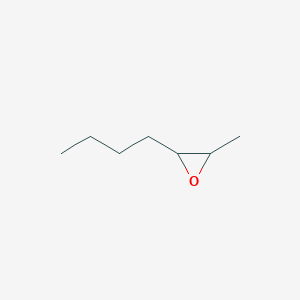
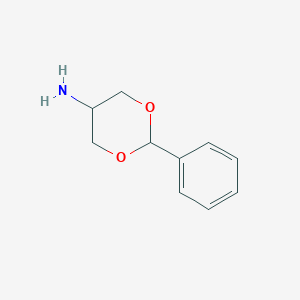
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)
